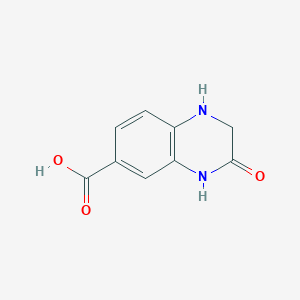

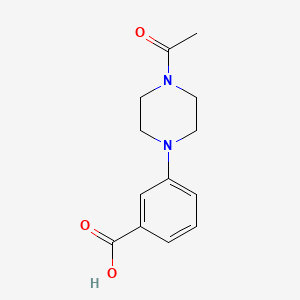

![molecular formula C7H6FN3S B1301383 6-Fluoro-2-hydrazinylbenzo[d]thiazole CAS No. 78364-55-3](/img/structure/B1301383.png)

6-Fluoro-2-hydrazinylbenzo[d]thiazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated benzo[d]thiazole derivatives is a topic of interest due to their potential as cholinesterase inhibitors, which are important in the treatment of diseases like Alzheimer's. One study describes the synthesis of novel cholinesterase inhibitors based on 2-substituted 6-fluorobenzo[d]thiazole, which were characterized by various spectroscopic methods and tested for their biological activity . Another study presents the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with fluorine substituents, which were also characterized by spectroscopic techniques and X-ray crystallography . These studies demonstrate the feasibility of synthesizing fluorinated benzo[d]thiazole derivatives and provide a foundation for the synthesis of 6-fluoro-2-hydrazinylbenzo[d]thiazole.

Molecular Structure Analysis

The molecular structure of fluorinated benzo[d]thiazole derivatives has been analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The crystal structure analysis of these compounds reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice . These structural analyses are crucial for understanding the molecular conformation and potential interaction sites of 6-fluoro-2-hydrazinylbenzo[d]thiazole.

Chemical Reactions Analysis

The reactivity of fluorinated benzo[d]thiazole derivatives is influenced by the presence of the fluorine atom, which is a strong electron-withdrawing group. This can affect the ortho-fluorination reactions, as demonstrated by a study that developed a regio-selective Pd-catalyzed direct ortho-fluorination of 2-arylbenzo[d]thiazoles . The study highlights the use of N-fluorobenzenesulfonimide as a fluorine source and l-proline as a promoter, providing a practical route to synthesize fluorinated products. This knowledge can be applied to the chemical reactions involving 6-fluoro-2-hydrazinylbenzo[d]thiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzo[d]thiazole derivatives are significantly affected by substituents on the aromatic ring. A study on difluorobenzo[c][1,2,5]thiadiazole-based polymers shows that fluorine atoms and branched alkyl chains can improve π-π stacking, which in turn influences the material's optoelectronic and photovoltaic properties . These findings suggest that the physical and chemical properties of 6-fluoro-2-hydrazinylbenzo[d]thiazole would also be impacted by its fluorine substituent and could be tailored for specific applications.

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry

- Benzothiazole scaffold is one of the influential heteroaromatic rings in the field of medicinal chemistry due to its extensive pharmacological features .

- The synthesis of benzothiazole-based medicinal molecules, which possess antimicrobial and anti-inflammatory activities, has been a focus of recent research .

- The synthetic protocols include metal-free, metal-catalyzed, and metal precursor azo dyes strategies for the development of benzothiazole derived bioactive compounds .

- The discussion under the various headings covers synthetic schemes and biological activities of the most potent molecules in the form of minimum inhibitory concentration .

-

Pharmaceutical Applications

- Thiazoles, including benzothiazoles, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- Over the years, it has been observed that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

- A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

-

Synthesis of Medicinally Relevant Molecules

- The compound “6-Fluoro-2-hydrazinylbenzo[d]thiazole” can be synthesized from 6-fluoro-2-amino benzothiazole .

- This compound can afford the final product via bromocyclization of hydrazones intermediates .

- This synthesis process can be used in the development of medicinally relevant benzothiazole-based molecules, which have potential for antimicrobial and anti-inflammatory activities .

-

Antioxidant, Analgesic, Anti-inflammatory Activities

- Thiazole derivatives, including benzothiazoles, have been found to have antioxidant, analgesic, and anti-inflammatory activities .

- These activities make them useful in the development of various drug molecules with lesser side effects .

- The design and development of different thiazole derivatives have been a focus of recent research .

-

Chemical Reaction Accelerators

- Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

- The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

- The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

-

Antimicrobial and Antifungal Activities

- Thiazoles, including benzothiazoles, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug) and Abafungin (antifungal drug) .

- It has been observed over the years that thiazole derivatives have several biological activities such as antimicrobial and antifungal activities .

- A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

(6-fluoro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODXZESJVXQCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365941 | |

| Record name | 6-Fluoro-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-hydrazinylbenzo[d]thiazole | |

CAS RN |

78364-55-3 | |

| Record name | 6-Fluoro-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)